![molecular formula C12H18F3N3O2S B2741720 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide CAS No. 1396870-94-2](/img/structure/B2741720.png)
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study described the experimental procedure for synthesizing novel 4-(2-(6-amino-4-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-3-yl)ethyl)benzamides . Another study discussed the design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For example, one study reported the crystal structure of 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid . Another study synthesized and characterized a series of novel triazole-pyrimidine-based compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, one study described the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate to yield methyl 4-((2-methyl-6-(trifluoromethyl)-pyrimidin-4-yl)oxy)benzoate . Another study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, one study reported that a compound was a white solid with a melting point of 116–117 °C .Scientific Research Applications
Crop Protection
The major use of TFMP derivatives lies in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds play a crucial role in safeguarding agricultural yields by controlling pests and diseases .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .
Veterinary Products
Apart from human medicine, TFMP derivatives are also used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds contribute to animal health and well-being .
Anti-Fibrosis Activity
In a study, some novel 2-(pyridin-2-yl)benzothiazole derivatives (related to TFMP) displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in treating fibrotic conditions .
Specific Drug Development
The synthesis of specific drugs involves TFMP derivatives. For example, pexidartinib (used to treat certain tumors) contains a trifluoromethyl group. The pathway for its synthesis begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide, eventually leading to pexidartinib .
Vapor-Phase Reactions
TFMP derivatives can be obtained through vapor-phase reactions. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be produced in good yield via a simple one-step reaction .
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact favorably with active residues of certain proteins, such as atf4 and nf-kb . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various biological processes, including cell survival, inflammation, and immune responses.
Result of Action
It’s worth noting that pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions for the research on similar compounds could involve the development of novel and promising fungicides , as well as the exploration of their antiviral, antibacterial, antifungal, and insecticidal activities . Additionally, the potential development of these compounds as neuroprotective and anti-neuroinflammatory agents could be another interesting direction .
properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2S/c1-3-4-7-21(19,20)16-6-5-11-17-9(2)8-10(18-11)12(13,14)15/h8,16H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWYHLBKGKBAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCC1=NC(=CC(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)butane-1-sulfonamide |
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